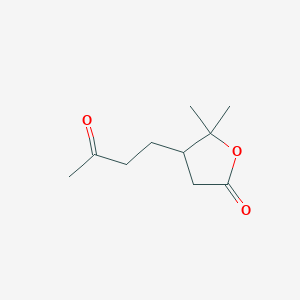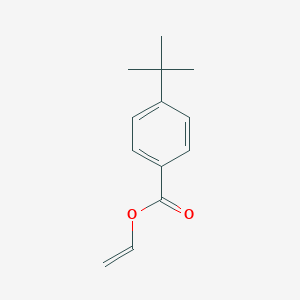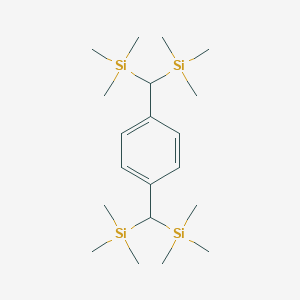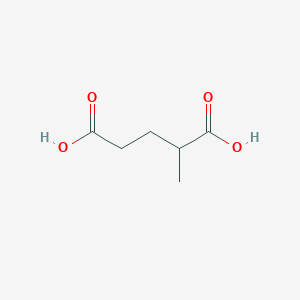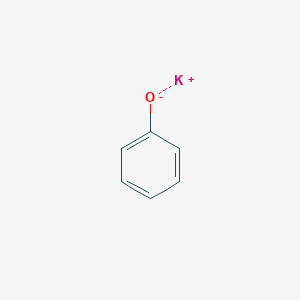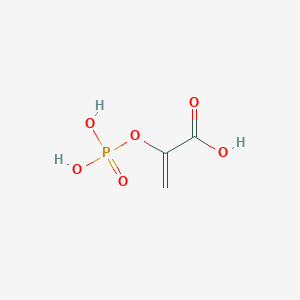
2-Fluoroadenosine
概要
説明
2-フルオロアンフェタミンは、一般的に2FAとして知られており、アンフェタミンファミリー、特にフルオロ化アンフェタミンサブクラスに属する興奮剤です。この化合物は、過去10年間にデザイナー薬物市場に出現した、密造されたアンフェタミン類似体の数多くのうちの一つです。 これは、アンフェタミンと構造的に類似しており、フェニル環の2位にフッ素基が追加されています .
科学的研究の応用
2-フルオロアンフェタミンは、次のようないくつかの科学研究における応用があります。
化学: フルオロ化アンフェタミンの同定および定量のための分析化学における基準物質として使用されます。
生物学: 特にドーパミンおよびノルエピネフリン経路における神経伝達物質系への影響が研究されています。
医学: 注意欠陥多動性障害(ADHD)やナルコレプシーの治療における潜在的な治療用途が調査されていますが、興奮剤としての特性と乱用される可能性があるため、その使用は限定されています。
作用機序
2-フルオロアンフェタミンは、主に脳内のノルエピネフリンおよびドーパミンレベルを増加させることで効果を発揮します。これは、これらの神経伝達物質をシナプス間隙から通常クリアするトランスポータータンパク質に結合し、部分的に阻害することによって達成されます。これにより、ノルエピネフリンとドーパミンが蓄積し、興奮と幸福感が高まります。 この化合物の興奮剤効果は、アンフェタミンに似ていますが、フッ素原子の存在によって薬物動態と効力が変化する可能性があります .
類似化合物:
- 3-フルオロアンフェタミン(3FA)
- 4-フルオロアンフェタミン(4FA)
- 2-フルオロメタンフェタミン(2FMA)
- 2-フルオロエタンフェタミン(2FEA)
比較: 2-フルオロアンフェタミンは、フェニル環上のフッ素原子の位置により、他のフルオロ化類似体の中で独特です。この位置異性体は、効力、作用時間、副作用プロファイルなど、化合物の薬理学的特性に大きく影響を与える可能性があります。 例えば、4-フルオロアンフェタミンは、2-フルオロアンフェタミンの主に興奮剤効果と比較して、よりエンパソーgenic効果があることが知られています .
Safety and Hazards
将来の方向性
Fluorinated compounds like 2-Fluoroadenosine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The future research direction is to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase .
生化学分析
Biochemical Properties
2-Fluoroadenosine interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .
Cellular Effects
It is known that this compound has antibacterial activity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the enzyme purine nucleoside phosphorylase . This interaction is crucial in the metabolic pathway of purines and nucleosides .
Metabolic Pathways
This compound is involved in the metabolic pathway of purines and nucleosides. It interacts with the enzyme purine nucleoside phosphorylase . This interaction is significant in the metabolic pathway of purines and nucleosides .
準備方法
合成経路と反応条件: 2-フルオロアンフェタミンの合成は、通常、アンフェタミン前駆体のフッ素化を伴います。一般的な方法の一つは、ジエチルアミノスルフルトリフルオリド(DAST)などのフッ素化剤を用いたフェニルアセトンを直接フッ素化することです。この反応は、フッ素化剤の加水分解を防ぐために、無水条件下で行われます。 得られた2-フルオロフェニルアセトンを次に、アンモニアまたはアミン源を用いて還元的にアミノ化して2-フルオロアンフェタミンを得ます .
工業生産方法: 2-フルオロアンフェタミンの工業生産方法は、研究用化学物質および規制物質としての地位のために、あまり詳しく記載されていません。大規模な合成は、上記の経路と同様の方法に従う可能性が高く、最終生成物の純度を保証するために、再結晶またはクロマトグラフィーなどの追加の精製ステップが含まれます。
化学反応の分析
反応の種類: 2-フルオロアンフェタミンは、次のようないくつかの化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、この化合物を対応するアルコールまたはアミンに変換することができます。
置換: フッ素原子は、適切な条件下で他の官能基と置換することができます。
一般的な試薬と条件:
酸化: 硫酸酸性条件下での過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 無水溶媒中の水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)。
置換: アジ化ナトリウム(NaN₃)またはメトキシドナトリウム(NaOCH₃)などの試薬を用いた求核置換反応。
主な生成物:
酸化: フルオロアセトフェノンまたはフルオロ酢酸。
還元: 2-フルオロアンフェタミンアルコール。
特性
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUBKKRHXORPQB-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163252 | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
146-78-1 | |
| Record name | 2-Fluoroadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoroadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoroadenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04441 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Fluoroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-FLUOROADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S67290CRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-fluoroadenosine?
A1: this compound primarily exerts its effects through phosphorylation by adenosine kinase, leading to the formation of its active metabolite, this compound triphosphate (F-araATP) []. This metabolite can then disrupt various cellular processes, including DNA and RNA synthesis.
Q2: How does this compound interact with adenosine kinase?
A2: this compound binds to the active site of adenosine kinase, mimicking the natural substrate adenosine []. Structural studies have revealed key interactions involved in substrate recognition and the conformational changes that occur upon binding. Notably, the binding mode of this compound differs slightly from that of adenosine in Mycobacterium tuberculosis ADK due to the presence of specific amino acid residues in the enzyme's active site [].
Q3: What are the downstream effects of this compound triphosphate accumulation in cells?
A3: F-araATP, being an analogue of adenosine triphosphate (ATP), can interfere with crucial cellular processes. It can inhibit DNA polymerase and RNA polymerase, disrupting DNA replication and transcription []. Additionally, F-araATP can affect other ATP-dependent enzymes, leading to a cascade of detrimental effects on cell function.
Q4: Is this compound metabolized into other compounds besides F-araATP?
A4: Yes, this compound can be metabolized into 2-fluoro-ATP, albeit at lower levels than F-araATP []. The formation of 2-fluoro-ATP likely involves deamination of this compound to 2-fluoroadenine, followed by phosphorylation.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C10H12FN5O4, and its molecular weight is 285.24 g/mol.
Q6: How do modifications at the 2' position of this compound affect its activity?
A6: Introducing various substituents at the 2' position of this compound can significantly influence its biological activity. For instance, 2-chloro- or 2-fluoro-9-(2-substituted-2-deoxy-β-D-arabinofuranosyl)adenines were synthesized and evaluated for cytotoxic and antiviral activities. While the 2-chloroadenine nucleoside lacked cytotoxicity, the 2-fluoroadenine nucleoside exhibited moderate cytotoxicity [].
Q7: Does the presence of the fluorine atom at the 2-position significantly impact its biological activity?
A7: Yes, the fluorine atom plays a crucial role in the biological activity of this compound. Replacing the 2-amino group of adenosine with fluorine significantly enhances its binding affinity for adenosine kinase [, , ]. Moreover, this substitution influences its interaction with other enzymes like purine nucleoside phosphorylase, affecting its metabolic fate and contributing to its overall pharmacological profile [, ].
Q8: Does the 4'-C-ethynyl substitution impact the activity of this compound?
A8: Yes, the addition of a 4'-C-ethynyl group to this compound leads to the creation of 2′-deoxy-4′-C-ethynyl-2-fluoroadenosine (EFdA) [, , , , ]. This modification results in a compound with significantly enhanced anti-HIV activity, low toxicity, and a high barrier to resistance development.
Q9: Are there known mechanisms of resistance to this compound?
A9: One of the main mechanisms of resistance to this compound is the loss or decreased activity of adenosine kinase [, ]. This prevents the phosphorylation of this compound into its active metabolites, thereby reducing its efficacy.
Q10: What are some potential strategies for improving the delivery of this compound to specific targets?
A11: Researchers are exploring various drug delivery systems to improve the targeting and efficacy of this compound. One promising approach is the use of triblock copolymeric nanoreactors, which can encapsulate the drug and potentially deliver it more effectively to specific cells or tissues [].
Q11: What analytical methods are commonly used to study this compound?
A12: Various analytical methods are employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is commonly used for separation and quantification, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors [, ]. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F NMR, is a valuable tool for studying the structure, dynamics, and interactions of this compound and its metabolites in complex biological systems [, , ].
Q12: How is computational chemistry used in research on this compound?
A13: Computational techniques like molecular modeling and simulations are employed to study the interactions of this compound with its targets, such as adenosine kinase. Molecular docking studies can predict the binding affinities and modes of this compound and its derivatives to the enzyme's active site [, ]. These insights can guide the rational design of novel this compound analogs with improved potency and selectivity.
Q13: What cell lines are commonly used to evaluate the cytotoxic effects of this compound in vitro?
A14: Researchers have utilized various cell lines, including murine leukemia L1210 cells, human epidermoid carcinoma H.Ep. #2 cells, and human cervical cancer (HeLa) cells, to investigate the cytotoxic effects of this compound [, , ]. These studies have provided valuable insights into the mechanisms of action and the potential of this compound as an anti-cancer agent.
Q14: Has this compound demonstrated efficacy in vivo?
A15: While comprehensive in vivo data is limited in the provided research, this compound has shown promising results in some animal models. Notably, its derivative, EFdA, exhibits potent anti-HIV activity in vivo with favorable toxicity profiles [, , , , ]. Further research is needed to fully elucidate its therapeutic potential and explore its applications in various disease models.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




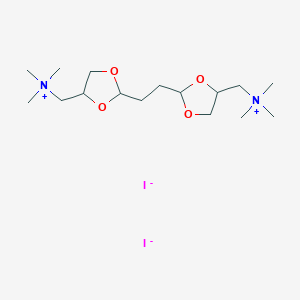
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)

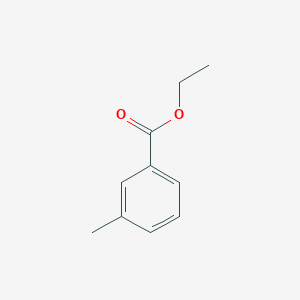
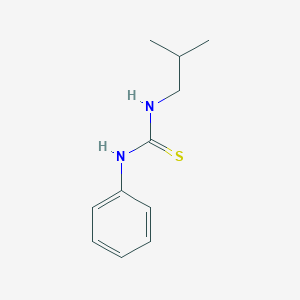
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
